3-(4-Bromophenyl)propanoyl chloride
CAS No.: 55394-81-5
Cat. No.: VC8124425
Molecular Formula: C9H8BrClO
Molecular Weight: 247.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55394-81-5 |
|---|---|
| Molecular Formula | C9H8BrClO |
| Molecular Weight | 247.51 g/mol |
| IUPAC Name | 3-(4-bromophenyl)propanoyl chloride |
| Standard InChI | InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 |
| Standard InChI Key | QDDFDICITFVSCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC(=O)Cl)Br |
| Canonical SMILES | C1=CC(=CC=C1CCC(=O)Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Identity and Characterization
3-(4-Bromophenyl)propanoyl chloride belongs to the class of α-substituted acyl chlorides, with the systematic IUPAC name 3-(4-bromophenyl)propanoyl chloride. Its molecular formula is , yielding a molecular weight of 247.52 g/mol . The bromine atom at the para position of the phenyl ring enhances the compound’s polarity and susceptibility to electrophilic substitution reactions, while the acyl chloride group () confers high reactivity toward nucleophiles.
Key spectroscopic identifiers include:
-
IR: Strong absorption bands at ~1800 cm (C=O stretch of acyl chloride) and ~550 cm (C-Br stretch) .
-
NMR: NMR signals at δ 7.45–7.30 (m, 4H, Ar-H), δ 3.10 (t, 2H, COCl), and δ 2.80 (t, 2H, Ar-CH) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the chlorination of 3-(4-bromophenyl)propanoic acid. Two methods are prevalent:
Thionyl Chloride Method
Reaction with thionyl chloride () under reflux in anhydrous dichloromethane yields the acyl chloride with and as byproducts:
Typical conditions:
-
Temperature: 40–50°C (reflux).
-
Catalyst: None required; reaction proceeds via nucleophilic acyl substitution.
Oxalyl Chloride Method
Alternative protocols employ oxalyl chloride () with catalytic :
-
Solvent: Anhydrous .
-
Temperature: 0°C to room temperature.
-
Yield: ~90% (crude, used without purification in subsequent steps).
Industrial-Scale Manufacturing
Continuous flow reactors are preferred for large-scale production due to enhanced control over exothermic reactions and improved safety profiles. Key parameters include:
-
Residence Time: 5–10 minutes.
-
Temperature Gradient: 25°C (inlet) to 50°C (outlet).
-
Purity: ≥98% (by GC-MS).
Chemical Reactivity and Applications
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles:
| Nucleophile | Product | Conditions | Application Example |
|---|---|---|---|
| Amines | Amides | RT, | Drug intermediates (e.g., NSAIDs) |
| Alcohols | Esters | Reflux, toluene | Polymer precursors |
| Thiols | Thioesters | , 0°C | Bioconjugation probes |
Suzuki-Miyaura Coupling
The bromophenyl moiety enables palladium-catalyzed cross-coupling with boronic acids:
This reaction expands access to biaryl derivatives for optoelectronic materials .
Molecular Diode Fabrication
In a landmark study , 3-(4-bromophenyl)propanoyl chloride was used to synthesize ferrocene-alkanethiol SAMs on gold surfaces. Key steps:
-
Acylation: React with ferrocene in using to form a ketone intermediate.
-
SAM Formation: Immobilize thiol-terminated derivatives on Au electrodes.
-
Device Performance: Rectification ratios of ~ at ±1 V, suitable for molecular-scale electronics.
Polymer Synthesis
Copolymerization with ethylene glycol diacrylate yields brominated polyesters with tunable thermal properties (: 60–120°C) .
Comparative Analysis with Analogues
Halogenated Derivatives
The bromine substituent optimally balances electronic effects for coupling reactions while maintaining manageable toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume